tert-Butyl 2-amino-4-chloro-5-methoxybenzoate
Description
tert-Butyl 2-amino-4-chloro-5-methoxybenzoate is a benzoate derivative featuring an amino group at position 2, a chlorine substituent at position 4, and a methoxy group at position 5, with a tert-butyl ester at the carboxylate position. This compound is primarily used in pharmaceutical and organic synthesis as an intermediate, leveraging the steric bulk and stability of the tert-butyl group for controlled reactivity .
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-chloro-5-methoxybenzoate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-5-10(16-4)8(13)6-9(7)14/h5-6H,14H2,1-4H3 |
InChI Key |
BJOGLRHFYXIYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-4-chloro-5-methoxybenzoate typically involves multiple steps. One common method starts with the esterification of 2-amino-4-chloro-5-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-amino-4-chloro-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
Tert-Butyl 2-amino-4-chloro-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Ester Group Impact : The tert-butyl group confers higher molecular weight and steric hindrance compared to methyl esters, reducing solubility in polar solvents but enhancing stability under acidic conditions .
- Halogen Differences : Bromine (Br) at position 5 in the methyl ester analog increases molecular weight and may enhance leaving-group propensity in nucleophilic reactions compared to chlorine (Cl) .
Research Findings and Gaps
- Pharmacological Potential: Amino-chloro-methoxy benzoates are explored as intermediates in kinase inhibitors or antimicrobial agents. The tert-butyl variant’s stability may prolong half-life in vivo compared to methyl esters.
- Data Limitations : Comparative studies on toxicity, pharmacokinetics, and ecological impact are sparse. Further research is needed to quantify reactivity differences and optimize synthetic routes .
Biological Activity
tert-Butyl 2-amino-4-chloro-5-methoxybenzoate is an organic compound characterized by the presence of a tert-butyl group, an amino group, a chloro substituent, and a methoxy group attached to a benzoate structure. Its molecular formula is C12H16ClN O3, with a molecular weight of approximately 245.72 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzoate core : This can be synthesized through a Friedel-Crafts acylation reaction using an acyl chloride in the presence of a Lewis acid catalyst.
- Introduction of the tert-butyl group : Achieved via Friedel-Crafts alkylation using tert-butyl chloride.
- Amination : The amino group is introduced through nucleophilic substitution reactions with appropriate halogenated precursors.
This multi-step synthesis allows for precise incorporation of functional groups, influencing both chemical reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits several potential biological activities:
Antimicrobial Properties
Studies suggest that this compound possesses antimicrobial properties, which may be attributed to its structural features that allow for interactions with microbial targets. The specific mechanisms through which these activities occur are still under investigation, but they may involve:
- Binding to enzymes or receptors : Modulating their activity and leading to downstream biological effects.
- Interacting with cellular membranes : Altering membrane properties and affecting cellular signaling pathways.
Cytotoxicity and Cell Proliferation
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy. However, detailed dose-response relationships and mechanisms remain to be fully elucidated .
The mechanism of action for this compound likely involves:
- Hydrogen bonding : The amino group can form hydrogen bonds with biological molecules.
- Hydrophobic interactions : The chloro and methoxy groups can participate in hydrophobic interactions, modulating enzyme or receptor activity, which leads to various biological effects .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of benzoate compounds, including this compound, exhibited significant activity against various bacterial strains. The findings indicated that structural modifications could enhance antimicrobial efficacy .
- Cytotoxicity Against Cancer Cells : In another research context, the compound was tested against neuroblastoma cells, showing promising results in reducing cell viability at specific concentrations. This suggests its potential as a therapeutic agent in oncology .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
